Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate
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Overview
Description
Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate is a chemical compound known for its unique structure and reactivity. It contains an azido group, a nitrophenyl group, and a propanedioate moiety, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate typically involves the reaction of dimethyl propanedioate with 4-nitrobenzyl azide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitrenes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMF or DMSO.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Major Products
Substitution: Formation of substituted azides.
Reduction: Formation of amino derivatives.
Oxidation: Formation of nitrene intermediates.
Scientific Research Applications
Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate involves its reactivity with nucleophiles and electrophiles. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in click chemistry. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-[azido-(4-nitrophenyl)methylidene]propanedioate
- Dimethyl 1,3-propanedioate
- 4-Nitrobenzyl azide
Uniqueness
Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate is unique due to its combination of azido and nitrophenyl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
110242-48-3 |
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Molecular Formula |
C12H10N4O6 |
Molecular Weight |
306.23 g/mol |
IUPAC Name |
dimethyl 2-[azido-(4-nitrophenyl)methylidene]propanedioate |
InChI |
InChI=1S/C12H10N4O6/c1-21-11(17)9(12(18)22-2)10(14-15-13)7-3-5-8(6-4-7)16(19)20/h3-6H,1-2H3 |
InChI Key |
WJQGASFSSUNSAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C(C1=CC=C(C=C1)[N+](=O)[O-])N=[N+]=[N-])C(=O)OC |
Origin of Product |
United States |
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